N-Succinyl-L-tyrosine
Overview
Description
N-Succinyl-L-tyrosine is a derivative of the amino acid tyrosine, where the amino group is succinylated
Mechanism of Action
Target of Action
It is a metabolite of tyrosine, which has been shown to be an important intermediate in the biosynthesis of some neurotransmitters and hormones . The primary target of N-Succinyl-L-tyrosine is the DapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) enzyme .
Mode of Action
The DapE enzyme catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (SDAP) to give rise to succinic acid and L,L-diaminopimelic acid . The mechanism of action of the DapE catalyzed SDAP hydrolysis is investigated employing a hybrid QM/MM computational method . The DapE side chains, such as Arg178, Thr325, Asn345, are found to play a role in substrate identification and stabilization of the enzyme active site .
Biochemical Pathways
This compound is involved in the tyrosine metabolism pathway . This pathway links the metabolism of carbohydrates to the biosynthesis of aromatic amino acids involved in protein synthesis and leads to the synthesis of a large diversity of aromatic secondary metabolites .
Pharmacokinetics
It is known that it is a synthetic compound used in research and development to study metabolism .
Result of Action
The result of the action of this compound is the hydrolysis of N-succinyl-L,L-diaminopimelic acid (SDAP) to give rise to succinic acid and L,L-diaminopimelic acid . This reaction is crucial in the tyrosine metabolism pathway .
Biochemical Analysis
Biochemical Properties
N-Succinyl-L-tyrosine is involved in the transamination of prephenate into arogenate in the tyrosine metabolism pathway . This process is performed by three different aminotransferases: 1b aspartate aminotransferase (1b AAT), N-succinyl-L,L-diaminopimelate aminotransferase, and branched-chain aminotransferase . The interaction of this compound with these enzymes plays a crucial role in the biosynthesis of aromatic amino acids .
Cellular Effects
It is known that tyrosine-derived metabolites play a significant role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . As a derivative of tyrosine, this compound may have similar influences on cell function.
Molecular Mechanism
The molecular mechanism of this compound is closely related to its role in the tyrosine metabolism pathway. It interacts with specific enzymes to facilitate the transamination of prephenate into arogenate . This process involves binding interactions with biomolecules, enzyme activation, and potential changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the stability and degradation of this compound, as well as its long-term effects on cellular function, are important factors in its use in biochemical research .
Metabolic Pathways
This compound is involved in the tyrosine metabolism pathway, specifically in the transamination of prephenate into arogenate . This process involves interactions with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Succinyl-L-tyrosine can be synthesized through the reaction of L-tyrosine with succinic anhydride. The reaction typically occurs in an aqueous or organic solvent under controlled pH conditions to ensure the succinylation of the amino group without affecting the phenolic hydroxyl group of tyrosine .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Succinyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The succinyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tyrosine derivatives.
Scientific Research Applications
N-Succinyl-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of biodegradable polymers and hydrogels
Comparison with Similar Compounds
Similar Compounds
N-Succinyl-L,L-diaminopimelic acid: Another succinylated amino acid derivative involved in bacterial cell wall synthesis.
N-Succinyl-chitosan: A succinylated polysaccharide with applications in drug delivery and tissue engineering
Uniqueness
N-Succinyl-L-tyrosine is unique due to its specific structure, which combines the properties of tyrosine and succinic acid. This allows it to participate in a variety of chemical reactions and biological processes, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c15-9-3-1-8(2-4-9)7-10(13(19)20)14-11(16)5-6-12(17)18/h1-4,10,15H,5-7H2,(H,14,16)(H,17,18)(H,19,20)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLAEOWQOQIWJT-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432580 | |
Record name | N-Succinyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374816-32-7 | |
Record name | N-Succinyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-Carboxy-1-oxopropyl)-L-tyrosine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44G66LPG5V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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